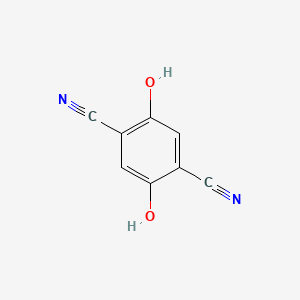
6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromoethyl group, an oxo group, and a carbonitrile group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by cyclization and functional group transformations. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, while the carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions
Applications De Recherche Scientifique
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: The compound is used in the synthesis of functional materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. In cancer cells, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis. The compound’s bromoethyl group facilitates its binding to the active site of the enzyme, thereby blocking its activity.
Comparaison Avec Des Composés Similaires
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile can be compared with other benzopyran derivatives such as:
4-Oxo-4H-1-benzopyran-3-carbonitrile: Lacks the bromoethyl group, resulting in different reactivity and biological activity.
6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile: The methoxy group alters its electronic properties and solubility.
6-(1-Chloroethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: The chloroethyl group provides different reactivity compared to the bromoethyl group .
These comparisons highlight the unique properties of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
61776-40-7 |
|---|---|
Formule moléculaire |
C12H8BrNO2 |
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
6-(1-bromoethyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H8BrNO2/c1-7(13)8-2-3-11-10(4-8)12(15)9(5-14)6-16-11/h2-4,6-7H,1H3 |
Clé InChI |
PVXXMSDBYOTQRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1-benzyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8735527.png)
![8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B8735532.png)



![8-Isopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8735560.png)








